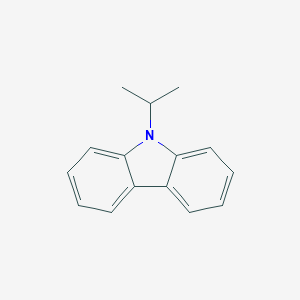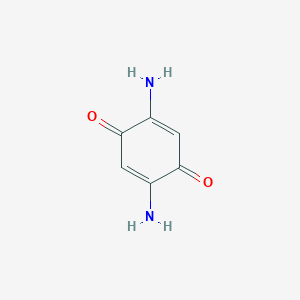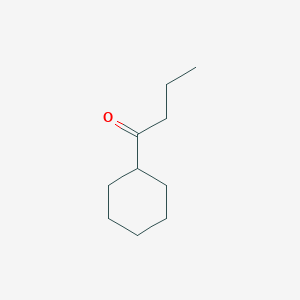
9-Isopropyl-9H-carbazole
Overview
Description
9-Isopropyl-9H-carbazole is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structure This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the carbazole ring system
Mechanism of Action
Biochemical Pathways
9-isopropylcarbazole, like other carbazole derivatives, can be metabolized by certain bacteria through a process known as angular dioxygenation . This process involves the introduction of oxygen atoms at specific positions in the carbazole ring structure, leading to the formation of new metabolites. These metabolites can then be further processed through various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (20929 g/mol) and other physical properties suggest that it may have good bioavailability .
Result of Action
Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, and protein-kinase inhibition activities .
Action Environment
The action of 9-isopropylcarbazole can be influenced by various environmental factors. For instance, in aquatic environments, biodegradation and photolysis are the dominant fate processes for carbazole . The specific influences of environmental factors on the action, efficacy, and stability of 9-isopropylcarbazole require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-9H-carbazole typically involves the alkylation of carbazole with isopropyl halides. One common method is the reaction of carbazole with isopropyl iodide in the presence of a strong base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction proceeds under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-Isopropyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-ol derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Carbazole-9-ol derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used
Scientific Research Applications
9-Isopropyl-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the isopropyl group.
9-Ethyl-9H-carbazole: Similar structure with an ethyl group instead of an isopropyl group.
9-Phenyl-9H-carbazole: Contains a phenyl group attached to the nitrogen atom.
Uniqueness: 9-Isopropyl-9H-carbazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
9-propan-2-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZNNASZFXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061723 | |
| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-09-9 | |
| Record name | N-Isopropylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Isopropyl-9H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Carbazole, 9-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-isopropyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ISOPROPYL-9H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8E7ATK495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 9-Isopropylcarbazole and how is its solid-state structure organized?
A1: 9-Isopropylcarbazole (9-Isopropyl-9H-carbazole), with the molecular formula C15H15N, exhibits a planar carbazole ring system. [, ] In its crystal structure, four molecules are arranged around a 2-fold rotation axis, forming a polar stack along the c-axis. [] The isopropyl group shows disorder over two positions, related by a pseudo-mirror plane perpendicular to the carbazole ring. []
Q2: How does UV light affect derivatives of 9-Isopropylcarbazole?
A2: Studies on 9-Isopropylcarbazole-3-carbaldehyde diphenylhydrazone demonstrate that UV light induces isomerization from the anti-form to the syn-form, both in solution and within a solid polymer film. [] This highlights the photosensitivity of this specific derivative and its potential for applications involving light-induced structural changes.
Q3: Are there any known polymerization reactions involving 9-Isopropylcarbazole derivatives?
A3: While limited information is available on 9-Isopropylcarbazole itself, research has explored the radiation-induced polymerization of 3-Vinyl-9-Isopropylcarbazole. [] This suggests the potential for utilizing derivatives of this compound in the development of novel polymeric materials.
Q4: What analytical techniques have been used to characterize 9-Isopropylcarbazole and its derivatives?
A4: Various analytical techniques have been employed to characterize 9-Isopropylcarbazole and its derivatives. X-ray diffraction analysis was crucial in determining the crystal structure and molecular packing of 9-Isopropylcarbazole. [, ] Additionally, UV-Vis spectroscopy has been used to study the light-induced isomerization of a 9-Isopropylcarbazole derivative. [] These techniques provide valuable insights into the structural and photochemical properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














